molecular formula C19H25F2NO B11528371 N,N-dicyclohexyl-3,4-difluorobenzamide

N,N-dicyclohexyl-3,4-difluorobenzamide

Cat. No.: B11528371
M. Wt: 321.4 g/mol
InChI Key: PZICTBORLSSQPJ-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-3,4-difluorobenzamide is an organic compound with the molecular formula C19H25F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions, and the amide nitrogen is bonded to two cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with dicyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents such as ether or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups replacing the fluorine atoms.

    Reduction Reactions: Corresponding amines or alcohols.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N,N-Dicyclohexyl-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dicyclohexyl-2,4-difluorobenzamide
  • N,N-Dicyclohexyl-2,3-difluoro-4-methylbenzamide
  • N,N-Dicyclohexyl-3,4-difluorobenzamide

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of cyclohexyl groups also imparts distinct steric and electronic properties, making it different from other similar compounds.

Properties

Molecular Formula

C19H25F2NO

Molecular Weight

321.4 g/mol

IUPAC Name

N,N-dicyclohexyl-3,4-difluorobenzamide

InChI

InChI=1S/C19H25F2NO/c20-17-12-11-14(13-18(17)21)19(23)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2

InChI Key

PZICTBORLSSQPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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